An In-Depth Technical Guide to 4-(Bromomethyl)-1-methylpiperidine Hydrobromide: Properties, Synthesis, and Application in Neuroleptic Drug Development
An In-Depth Technical Guide to 4-(Bromomethyl)-1-methylpiperidine Hydrobromide: Properties, Synthesis, and Application in Neuroleptic Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Bromomethyl)-1-methylpiperidine hydrobromide (CAS No: 98338-26-2), a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, outlines a robust two-step synthesis protocol from commercially available starting materials, and presents its critical application as a precursor in the synthesis of the atypical antipsychotic agent, Piquindone. A thorough examination of the reactivity, safety and handling procedures, and spectroscopic characterization is included. Furthermore, the guide delves into the pharmacological relevance of this intermediate by exploring the mechanism of action of Piquindone as a selective dopamine D2 receptor antagonist and the associated signal transduction pathways. This document serves as a vital resource for researchers engaged in the design and synthesis of novel therapeutics targeting the central nervous system.
Introduction: A Versatile Piperidine Intermediate
Piperidine scaffolds are ubiquitous in pharmaceuticals, prized for their ability to confer desirable pharmacokinetic properties such as improved solubility and bioavailability. 4-(Bromomethyl)-1-methylpiperidine hydrobromide is a bifunctional reagent, featuring a reactive bromomethyl group and a tertiary amine, making it an exceptionally useful intermediate for introducing the N-methylpiperidine moiety into target molecules. Its hydrobromide salt form enhances stability and simplifies handling compared to the free base. This guide will focus on its synthesis, characterization, and a notable application in the development of antipsychotic drugs, providing both theoretical grounding and practical, field-proven methodologies.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting.
Core Properties
The key physicochemical data for 4-(Bromomethyl)-1-methylpiperidine hydrobromide are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 98338-26-2 | [1][2][3] |
| Molecular Formula | C₇H₁₅Br₂N | [1][2] |
| Molecular Weight | 273.01 g/mol | [1][3] |
| Appearance | Beige powder | [1] |
| Melting Point | 155-157 °C | |
| Purity | Typically ≥95% | [1] |
Spectroscopic Characterization
While a dedicated peer-reviewed spectroscopic analysis was not available in the searched literature, typical expected shifts for similar structures are referenced for provisional identification.
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¹H NMR: Expected signals would include those for the N-methyl group, the piperidine ring protons, and the bromomethyl protons.
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¹³C NMR: Expected signals would correspond to the N-methyl carbon, the distinct carbons of the piperidine ring, and the bromomethyl carbon.
Safety, Handling, and Storage
4-(Bromomethyl)-1-methylpiperidine hydrobromide is a hazardous substance and requires careful handling to ensure personnel safety.
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Hazard Identification: The compound is classified as causing severe skin burns and eye damage. It is toxic if swallowed, in contact with skin, or if inhaled.[4]
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Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Handle only in a well-ventilated area or under a chemical fume hood.[4][5]
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Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[4][5]
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Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and store locked up.[4][5]
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]
Synthesis and Mechanism
The synthesis of 4-(Bromomethyl)-1-methylpiperidine hydrobromide is a straightforward two-step process starting from the commercially available 4-(hydroxymethyl)-1-methylpiperidine. The causality behind this synthetic choice lies in the high reactivity of the hydroxyl group to bromination, providing an efficient route to the desired reactive intermediate.
Synthetic Workflow
The overall synthetic pathway involves the conversion of an alcohol to an alkyl bromide, followed by the formation of the hydrobromide salt.
Caption: Synthetic workflow for 4-(Bromomethyl)-1-methylpiperidine hydrobromide.
Step-by-Step Experimental Protocol: Synthesis
This protocol is based on established chemical principles for the bromination of alcohols using hydrobromic acid.
Step 1: Bromination of 4-(Hydroxymethyl)-1-methylpiperidine
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(hydroxymethyl)-1-methylpiperidine (1 equivalent).
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Reagent Addition: Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (2-3 equivalents) to the flask while cooling in an ice bath.
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Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for using reflux is to provide the necessary activation energy for the SN2 reaction to proceed efficiently.
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Work-up: After cooling to room temperature, carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(Bromomethyl)-1-methylpiperidine free base.
Step 2: Formation of the Hydrobromide Salt
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Dissolution: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
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Acidification: Slowly add a solution of HBr in the same solvent (or gaseous HBr) until precipitation is complete.
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Isolation: Collect the resulting solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 4-(Bromomethyl)-1-methylpiperidine hydrobromide as a solid. The salt formation is crucial for enhancing the stability and ease of handling of the final product.
Application in the Synthesis of Piquindone
A significant application of 4-(Bromomethyl)-1-methylpiperidine hydrobromide is in the synthesis of Piquindone, an atypical antipsychotic agent.[1][6] This highlights the importance of our title compound as a key building block in constructing complex, pharmacologically active molecules.
Piquindone Synthesis Workflow
The synthesis involves the N-alkylation of a pyrroloisoquinoline core with 4-(Bromomethyl)-1-methylpiperidine.
Caption: N-Alkylation step in the synthesis of Piquindone.
Step-by-Step Experimental Protocol: Piquindone Synthesis
This protocol outlines the N-alkylation reaction, a common and robust method in synthetic organic chemistry.
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Reaction Setup: To a solution of the pyrrolo[2,3,4-de]isoquinolin-3(1H)-one precursor (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, for example, anhydrous potassium carbonate (2-3 equivalents).
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Reagent Addition: Add 4-(Bromomethyl)-1-methylpiperidine hydrobromide (1.1-1.2 equivalents). The hydrobromide salt can be used directly, with the base neutralizing both the salt and the HBr generated during the reaction, or it can be converted to the free base in a separate step prior to addition.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC. The elevated temperature is necessary to overcome the activation barrier for the nucleophilic substitution reaction.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield Piquindone.
Pharmacological Significance: Dopamine D2 Receptor Antagonism
The therapeutic effect of Piquindone stems from its activity as a selective antagonist of the dopamine D2 receptor.[1][6] Understanding this mechanism provides the rationale for the synthesis of such molecules.
Mechanism of Action
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission.[7] In conditions like schizophrenia, hyperactivity of dopaminergic pathways is implicated in the positive symptoms of the disorder.[6] Piquindone acts by binding to these D2 receptors, thereby blocking the binding of the endogenous ligand, dopamine.[8] This antagonism helps to normalize the overactive dopamine signaling.
Signaling Pathway
The antagonism of the D2 receptor by Piquindone interrupts the canonical Gαi-coupled signaling cascade.
Caption: Dopamine D2 receptor signaling pathway and the inhibitory effect of Piquindone.
Pathway Description:
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Activation: Under normal physiological conditions, dopamine binds to the D2 receptor.
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G-protein Coupling: This binding event activates the associated inhibitory G-protein (Gαi).
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Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
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Reduction in cAMP: This leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).
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Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA) and subsequent modulation of downstream cellular responses.
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Antagonism by Piquindone: Piquindone competitively binds to the D2 receptor, preventing dopamine from binding and activating this signaling cascade, thereby reducing the excessive dopaminergic tone observed in psychotic disorders.[6][9]
Conclusion
4-(Bromomethyl)-1-methylpiperidine hydrobromide is a valuable and versatile chemical intermediate with demonstrated utility in the synthesis of complex pharmaceutical agents. Its straightforward synthesis and reactive nature make it an important tool for medicinal chemists. The successful application of this compound in the construction of the D2 receptor antagonist Piquindone underscores the critical role of such building blocks in the ongoing development of novel therapeutics for neuropsychiatric disorders. This guide provides the essential technical information and protocols to facilitate its safe and effective use in a research and development setting.
References
-
Quantitative autoradiography of [3H]piquindone binding sites (dopamine D2 receptors) in rat brain. European Journal of Pharmacology. 1986. Available from: [Link]
-
[3H]Ro 22-1319 (piquindone) binds to the D2 dopaminergic receptor subtype in a sodium-dependent manner. Molecular Pharmacology. 1984. Available from: [Link]
-
Piquindone. Wikipedia. Available from: [Link]
-
Remoxipride, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses. PubMed. Available from: [Link]
-
Remoxipride hydrochloride. Australian Prescriber. 1994. Available from: [Link]
-
Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist. CNS Drug Reviews. Available from: [Link]
-
Remoxipride. PubChem. Available from: [Link]
-
Remoxipride: Uses, Dosage, Side Effects and More. MIMS Philippines. Available from: [Link]
-
The efficacy of piquindone, a new atypical neuroleptic, in the treatment of the positive and negative symptoms of schizophrenia. Journal of Clinical Psychopharmacology. 1987. Available from: [Link]
-
Improvement of symptoms in Tourette syndrome by piquindone, a novel dopamine-2 receptor antagonist. International Clinical Psychopharmacology. 1986. Available from: [Link]
-
Safety Data Sheet. Available from: [Link]
Sources
- 1. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [3H]Ro 22-1319 (piquindone) binds to the D2 dopaminergic receptor subtype in a sodium-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement of symptoms in Tourette syndrome by piquindone, a novel dopamine-2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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